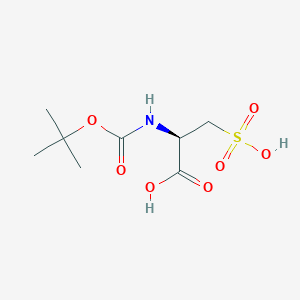

Boc-L-cysteic acid

Übersicht

Beschreibung

Boc-L-cysteic acid is a major metabolite of the non-essential amino acid L-Cysteine . It is also known to be an antitumor immunoconjugate that targets carcinoembryonic antigens .

Synthesis Analysis

The synthesis of Boc-L-cysteic acid involves complex chemical reactions. The oxidation of cysteine to sulfenic, sulfinic, and sulfonic acid is tuned by the local structural environment, as well as environmental conditions such as pH and redox potential . BOC Sciences synthesizes a wide range of compounds such as amino acids, heterocyclic compounds, lipids, carbohydrates, and peptides on a customized scale .

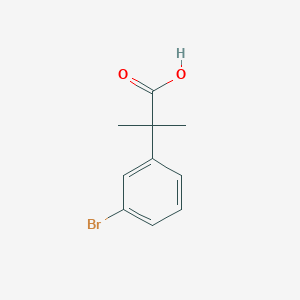

Molecular Structure Analysis

The molecular formula of Boc-L-cysteic acid is C8H15NO7S . It has a molecular weight of 269.27 g/mol . The InChI string representation of its structure is InChI=1S/C8H15NO7S/c1-8(2,3)16-7(12)9-5(6(10)11)4-17(13,14)15/h5H,4H2,1-3H3,(H,9,12)(H,10,11)(H,13,14,15)/t5-/m0/s1 .

Chemical Reactions Analysis

Cysteine side chains can exist in distinct oxidation states depending on the pH and redox potential of the environment, and cysteine oxidation plays important yet complex regulatory roles . The Boc group is stable towards most nucleophiles and bases .

Wissenschaftliche Forschungsanwendungen

Electrochemical Detection

Scientific Field

Summary of Application

L-cysteine plays a crucial role in bio- and environmental chemistry and can be applied to many biochemical processes and diagnosis of disease states . It provides a modality for the intramolecular crosslinking of proteins through disulfide bonds to support their secondary structures and functions .

Methods of Application

Nanoporous gold (NPG) electrodes exhibit excellent electrocatalytic activity towards the oxidation of CySH . If the operating potential is fixed at 0.65 V, a strong current is observed and interferences by tryptophan and tyrosine are avoided .

Results

The calibration plot is linear in the concentration range from 1 μM to 400 μM (R 2 = 0.994), and the quantification limit is as low as 50 nM . The NPG-modified electrode has good reproducibility, high sensitivity, and selectivity .

Metabolism and Fermentation

Scientific Field

Summary of Application

L-cysteine is an important amino acid both biologically and commercially . It is required for the biosynthesis of sulfur-containing compounds such as L-methionine, thiamine, biotin, and coenzymes A .

Methods of Application

Researchers have reviewed L-cysteine metabolism, including biosynthesis, degradation, and transport, and biotechnological production (including both enzymatic and fermentation processes) of L-cysteine .

Results

Recent advancement in biochemical studies, genome sequencing, structural biology, and metabolome analysis has enabled us to achieve direct fermentation of L-cysteine from glucose .

Electrochemical Behavior Analysis

Scientific Field

Summary of Application

The oxidation behavior of cysteine is a significant area of study in electrochemistry . This behavior can provide insights into the reactivity and potential applications of cysteine in various fields .

Methods of Application

The oxidation behavior of cysteine is investigated by coupling electrochemistry (EC) directly to mass spectrometry (MS) or by implementing capillary electrophoresis (CE) to separate the analytes before the injection into the mass spectrometer .

Results

The study provides detailed insights into the electrochemical behavior of cysteine, which can be applied to various fields such as biochemistry, environmental chemistry, and analytical chemistry .

Peptide and Protein Science

Scientific Field

Summary of Application

Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades . This includes the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

Methods of Application

Sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed . These strategies facilitate the synthesis of complex disulfide-rich peptides and proteins .

Results

The review discusses the 60+ individual protecting groups reported for cysteine, highlighting their applications in peptide synthesis and protein science .

Safety And Hazards

Boc-L-cysteic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

Eigenschaften

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO7S/c1-8(2,3)16-7(12)9-5(6(10)11)4-17(13,14)15/h5H,4H2,1-3H3,(H,9,12)(H,10,11)(H,13,14,15)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDTYOCDTWYTGV-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CS(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CS(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-L-cysteic acid | |

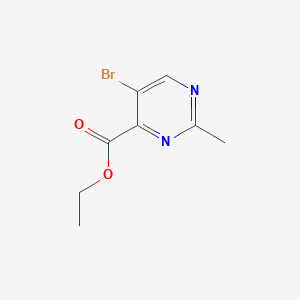

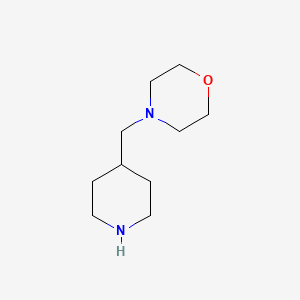

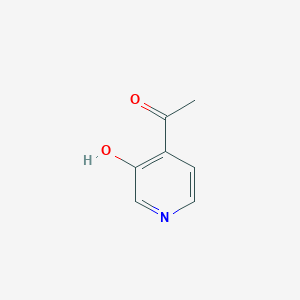

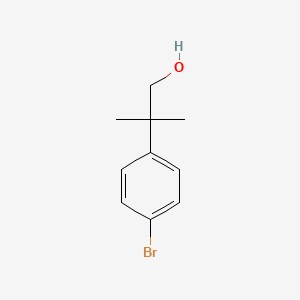

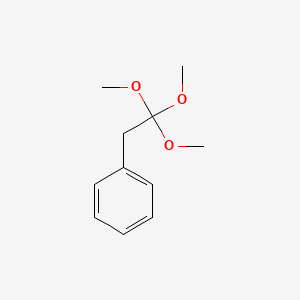

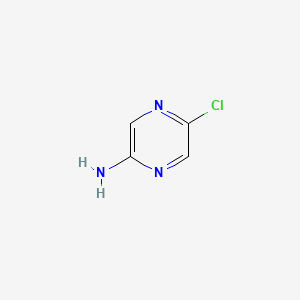

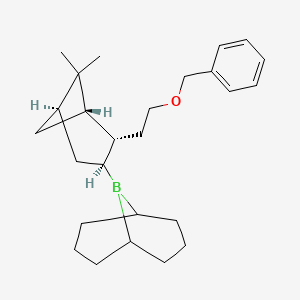

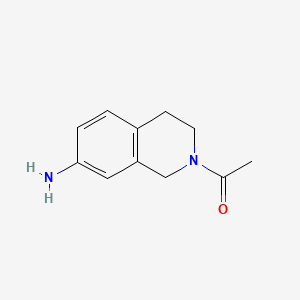

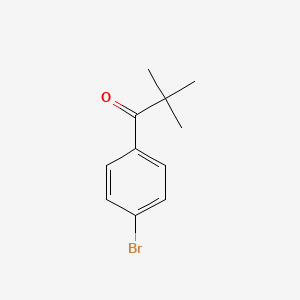

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetic acid](/img/structure/B1281462.png)